N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide, also known as DTTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. DTTA belongs to the class of acetamide compounds and has been synthesized through various methods.
Scientific Research Applications
Herbicidal Applications
- Chloroacetamide compounds, such as alachlor and metolachlor, are widely used as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and many broad-leaved weeds in a variety of crops, demonstrating the potential agricultural applications of chloroacetamide derivatives (Weisshaar & Böger, 1989).
Synthesis and Biological Activity
- Research into the synthesis of omega-(1H-imidazol-1-yl)-N-phenylacetamide, propionamide, and butyramide derivatives, including those with methoxyl, methyl, nitro, and chloro substituents, has demonstrated anticonvulsant activities. This highlights the versatility of chloroacetamide scaffolds in medicinal chemistry for developing new therapeutics (Aktürk et al., 2002).
Environmental Behavior and Metabolism
- Studies on the metabolism of chloroacetamide herbicides like acetochlor and metolachlor in human and rat liver microsomes reveal insights into the environmental and health impacts of these compounds. Understanding their metabolic pathways can help in assessing risks and designing safer chemicals (Coleman et al., 2000).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to targetProthrombin and Coagulation factor X . These proteins play a crucial role in the blood clotting process .
Mode of Action
Based on the targets of similar compounds, it can be inferred that it might interfere with the blood clotting process .
Biochemical Pathways
Given the potential targets, it can be inferred that it may influence thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot .
Result of Action
Based on the potential targets, it can be inferred that it may influence the formation of blood clots .
properties
IUPAC Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2S/c1-25-17(18-12-13-19(22)26-18)14-23-21(24)20(15-8-4-2-5-9-15)16-10-6-3-7-11-16/h2-13,17,20H,14H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZMWUFSQNJSUBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC(=O)C(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chlorothiophen-2-yl)-2-methoxyethyl]-2,2-diphenylacetamide |
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